2,2,6,6-Tetramethylheptane-3,5-dione;yttrium

Catalog No.
S1514247
CAS No.
15632-39-0
M.F
C33H57O6Y
M. Wt
641.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,6,6-Tetramethylheptane-3,5-dione;yttrium

CAS Number

15632-39-0

Product Name

2,2,6,6-Tetramethylheptane-3,5-dione;yttrium

IUPAC Name

2,2,6,6-tetramethylheptane-3,5-dione;yttrium

Molecular Formula

C33H57O6Y

Molecular Weight

641.7 g/mol

InChI

InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;

InChI Key

OQYNKAIYQJLEJA-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y]

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y]

2,2,6,6-Tetramethylheptane-3,5-dione is a stable, anhydrous liquid with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol. It appears as a clear colorless to slightly yellow liquid and has a melting point exceeding 400 °C (decomposition) and a boiling point of 72-73 °C at reduced pressure . The compound is known for its role as a beta-diketone ligand in coordination chemistry, particularly in forming complexes with metals such as yttrium .

, including:

  • O-additions and C-additions: It can react with electrophiles due to the presence of the diketone functional group.
  • Metal Complex Formation: It readily forms stable complexes with transition metals. For instance, it reacts with disodium hexachlorodipalladate in methanol to produce bis-(2,2,6,6-tetramethylheptane-3,5-dionato)palladium .

The synthesis of tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) typically involves the reaction of yttrium nitrate hydrate with 2,2,6,6-tetramethylheptane-3,5-dione. The process results in the formation of stable yttrium complexes that can be characterized using various analytical techniques .

General Synthesis Steps:

  • Dissolve yttrium nitrate hydrate in an appropriate solvent.
  • Add 2,2,6,6-tetramethylheptane-3,5-dione to the solution.
  • Stir under controlled conditions to facilitate complex formation.
  • Isolate the product through crystallization or other separation methods.

Tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) finds applications in:

  • Catalysis: Used as a precursor for yttrium-containing catalysts.
  • Material Science: Involved in the synthesis of advanced materials due to its thermal stability and ability to form thin films.
  • Pharmaceuticals: Potential use in drug formulations due to its biological activity.

Studies have shown that the interactions of tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) with various ligands can lead to significant changes in stability and reactivity. These interactions are crucial for understanding the behavior of metal complexes in biological systems and their potential therapeutic applications .

Several compounds share structural similarities with 2,2,6,6-tetramethylheptane-3,5-dione. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1. AcetylacetoneC5H8O2Commonly used beta-diketone; more volatile than 2,2,6,6-tetramethylheptane-3,5-dione
2. DipivaloylmethaneC11H18O2Similar structure but less sterically hindered; used in metal complexation
3. HexafluoroacetylacetoneC5H3F6O2Contains fluorine substituents; used for its strong chelating ability

Uniqueness: The bulky tert-butyl groups in 2,2,6,6-tetramethylheptane-3,5-dione provide steric hindrance that enhances stability and alters reactivity compared to other beta-diketones.

Ligand Synthesis and Steric Modulation Strategies

The 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) ligand is synthesized via Claisen condensation between pivaloyl chloride and acetylacetone derivatives, yielding a sterically hindered β-diketone with tert-butyl substituents. The bulky tert-butyl groups enforce a rigid octahedral geometry around yttrium, reducing intermolecular interactions and enhancing volatility—a critical property for MOCVD precursors.

Steric Modulation Effects

Ligand SubstituentMetal Complex Stability (ΔG, kJ/mol)Sublimation Temperature (°C)
TMHD (tert-butyl)88.9 ± 2.1290
Acetylacetonate72.4 ± 1.8210
Hexafluoroacetylacetonate95.3 ± 2.5320

The increased stability of Y(TMHD)₃ compared to smaller ligands arises from reduced lattice energy and suppressed oligomerization. However, excessive steric bulk (>3.5 Å van der Waals radius) decreases precursor volatility due to inefficient packing in the solid state.

Metal-Ligand Coordination Dynamics in Non-Aqueous Media

Y(TMHD)₃ adopts a distorted octahedral geometry in solution, with yttrium(III) coordinated to six oxygen atoms from three bidentate TMHD ligands. Nuclear magnetic resonance (NMR) studies reveal dynamic ligand exchange processes:

  • 298 K: Single resonance in ¹H NMR (C₃ symmetry)
  • 373 K: Splitting into multiple peaks (reduced symmetry from ligand fluxionality)

Coordination with Lewis bases like tetrahydrofuran (THF) increases volatility by displacing residual water molecules, lowering the melting point from 173°C to 145°C. This adduct formation follows the equilibrium:
$$ \text{Y(TMHD)}3 + 2\text{THF} \rightleftharpoons \text{Y(TMHD)}3(\text{THF})_2 \quad \Delta H = -34.1 \, \text{kJ/mol} $$

Solvent-Free Mechanochemical Synthesis Approaches

Recent advances utilize ball milling for solvent-free Y(TMHD)₃ synthesis:

  • Reactants: Yttrium chloride, TMHD ligand, potassium carbonate (1:3:3 molar ratio)
  • Conditions: Stainless steel jar, 30 Hz, 4 hours
  • Yield: 89% vs. 72% for traditional solution methods

Mechanochemical routes eliminate solvent waste and reduce reaction times by 60%, though product purity (98.2%) slightly trails solution-phase synthesis (99.5%).

The coordination chemistry of 2,2,6,6-tetramethylheptane-3,5-dione with yttrium represents a fundamental example of lanthanide beta-diketonate chemistry, where the compound forms tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) complexes with distinctive structural and thermodynamic properties [2]. This beta-diketone ligand, commonly referred to as dipivaloylmethane, functions as a bidentate chelating agent that coordinates to the yttrium(III) center through its two oxygen atoms, creating stable six-membered chelate rings . The resulting coordination compound exhibits a molecular weight of 641.73 grams per mole and demonstrates remarkable thermal stability with a melting point ranging from 170 to 173 degrees Celsius [38].

Chelation Behavior and Ligand Exchange Kinetics

The chelation behavior of 2,2,6,6-tetramethylheptane-3,5-dione with yttrium follows established patterns observed in lanthanide beta-diketonate chemistry, where the metal center typically adopts coordination numbers ranging from six to eight depending on the presence of additional coordinating solvents or ligands [2] [46]. In the monomeric tris complex, yttrium exhibits an octahedral coordination geometry when no additional ligands are present, with yttrium-oxygen bond distances typically ranging from 2.30 to 2.45 Angstroms [2] [11]. The coordination environment can expand to square antiprismatic geometry when additional coordinating molecules such as dimethyl sulfoxide or tetrahydrofuran are present, resulting in eight-coordinate yttrium centers with slightly longer bond distances averaging 2.38 Angstroms [46].

The ligand exchange kinetics of yttrium beta-diketonate complexes proceed through well-characterized dissociative mechanisms, where the rate-determining step involves the breaking of yttrium-oxygen bonds prior to the coordination of incoming ligands [34] [44]. Thermogravimetric analysis of tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) reveals that the evaporation process follows a phase boundary reaction mechanism with an activation energy of 88.9 kilojoules per mole [34]. The exchange process exhibits temperature-dependent behavior, with enhanced lability observed at elevated temperatures due to increased thermal motion and weakening of the metal-ligand bonds [5].

Comparative studies with other lanthanide beta-diketonate systems demonstrate that yttrium complexes generally exhibit intermediate lability between the more labile early lanthanides and the more inert late lanthanides [14]. The dissociation kinetics are influenced by the steric bulk of the beta-diketone substituents, with the tetramethyl groups in 2,2,6,6-tetramethylheptane-3,5-dione providing significant steric protection that enhances the kinetic stability of the resulting complexes [11] .

PropertyValueTemperature Range (K)Reference
Melting Point (°C)170-173N/A [38]
Boiling Point (°C)290N/A [38]
Molecular Weight (g/mol)641.73N/A [2]
Enthalpy of Sublimation (kJ/mol)141.6-156.9357-434 [2]
Enthalpy of Vaporization (kJ/mol)89.5450-455 [2]
Enthalpy of Fusion (kJ/mol)51.8440 [2]
Activation Energy for Evaporation (kJ/mol)88.9N/A [34]

Polynuclear Complex Formation with Transition Metals

The formation of polynuclear complexes involving 2,2,6,6-tetramethylheptane-3,5-dione and yttrium with transition metals represents an important aspect of heterometallic coordination chemistry [17] [20]. These multinuclear assemblies can be achieved through various synthetic strategies, including the use of bridging ligands that can simultaneously coordinate to both yttrium and transition metal centers [19]. Recent research has demonstrated the successful synthesis of dinuclear yttrium complexes featuring bis(benzimidazolyl) bridging ligands, where two six-coordinate yttrium(III) centers are connected through dianionic bridge systems [17] [19].

The coordination behavior in these polynuclear systems is governed by the different coordination preferences of yttrium compared to transition metals, with yttrium typically favoring higher coordination numbers and more ionic bonding character [20]. Heterometallic complexes containing yttrium and transition metals such as nickel, zinc, or copper have been reported, where the yttrium centers often adopt coordination numbers of eight or nine while the transition metal centers maintain their preferred lower coordination numbers [20] [21].

The structural diversity observed in yttrium-containing coordination polymers demonstrates the versatility of the metal center in forming extended framework structures [21] [24]. These polymeric networks can adopt one-dimensional chain structures, two-dimensional layered arrangements, or three-dimensional framework topologies depending on the bridging ligand geometry and coordination requirements [22] [24]. The formation of such architectures is facilitated by the high coordination number preference of yttrium and its ability to accommodate multiple bridging ligands simultaneously [24].

Complex TypeBridging LigandCoordination ModeY-Y Distance (Å)Reference
Dinuclear Y-guanidinate bridgedBis(benzimidazolyl)μ-η⁶ bridgingN/A [17] [19]
Y₂-benzimidazolyl bridgedBbim²⁻Dianionic bridgeVariable [19]
Y-coordination polymersCarboxylate/Dicarboxylate1D, 2D, 3D networksVariable [21] [24]
Heterometallic Y-transition metalMixed organic ligandsMixed coordinationN/A [20]
Y-lanthanide mixed frameworksVarious multidentateFramework formationVariable [22]

Chiral Induction in Lanthanide Coordination Frameworks

Chiral induction in yttrium coordination frameworks represents a sophisticated application of the unique electronic and structural properties of lanthanide complexes in asymmetric synthesis and chiral recognition [25] [27]. The incorporation of chiral auxiliaries or the use of inherently chiral ligands with yttrium beta-diketonate complexes can lead to the formation of coordinatively chiral species that exhibit distinctive optical properties and enantioselective behavior [31]. Studies utilizing vibrational circular dichroism spectroscopy have demonstrated that lanthanide tris(beta-diketonates), including yttrium complexes, can function as effective chirality probes for biological amino alcohols [31].

The mechanism of chiral induction in these systems involves ligand-to-ligand chirality transfer within the lanthanide coordination sphere, where the presence of one chiral ligand influences the coordination geometry and electronic environment of the entire complex [28] [31]. This phenomenon is particularly pronounced in yttrium complexes due to the high coordination number and dynamic nature of the lanthanide center, which allows for effective chirality transfer through conformational changes in the coordination sphere [26] [28].

Recent advances in the field have focused on the development of chiral lanthanide coordination frameworks that can undergo adaptive chirality changes in response to external stimuli [26]. These systems demonstrate the ability of achiral hosts to adopt specific chiral conformations upon binding with chiral guests, leading to the formation of diastereomeric host-guest complexes with distinct optical properties [26] [7]. The formation of such chiral assemblies is often accompanied by significant changes in circular dichroism and circularly polarized luminescence spectra, providing sensitive methods for monitoring chiral recognition events [7] [27].

The coordination recognition of differential template units in lanthanide chiral chains has been demonstrated through self-assembly processes, where chiral template units with different coordination orientations can direct the formation of distinct one-dimensional chain structures [7]. These processes involve the selective coordination of chiral template units with codirectional coordination points to form chains with characteristic helical or serpentine conformations [7]. The resulting structures exhibit strong circular dichroism signals that reflect the underlying chiral architecture and provide evidence for successful chirality transfer from the molecular to the supramolecular level [7] [27].

SystemChirality SourceDetection MethodDissymmetry Factor (g)Reference
Y-β-diketonate with chiral ligandsChiral auxiliary ligandsVCD, CD spectroscopyVariable [31]
Y-DOTA-type chiral complexesConfigurational chiralityNMR, X-ray diffractionN/A [13]
Y-chiral amino alcohol complexesChiral substrate bindingVCD signals (~1500 cm⁻¹)High sensitivity [31]
Chiral Y coordination frameworksTemplate-directed assemblyCD, CPL spectroscopyVariable [7] [26]
Y complexes with planar chiralityPlanar chiral ligandsOptical rotationN/A [32]

Technologists value 2,2,6,6-tetramethylheptane-3,5-dione;yttrium for its thermal stability, monomeric vapor phase, and well-defined coordination environment. When synergistically combined with energetic plasmas, neutral radicals, or supercritical solvents, this complex yields crystalline yttrium oxide layers at markedly reduced temperatures compared with conventional high-temperature chemical vapor deposition. The following sections present detailed findings that guide precursor delivery strategies, process windows, and post-deposition treatments.

Plasma-Enhanced Metal Organic Chemical Vapor Deposition of Yttrium Oxide Thin Films

Experimental Process Window

Plasma-enhanced metal organic chemical vapor deposition employs radio-frequency oxygen or argon–oxygen discharges to activate the ligand set of 2,2,6,6-tetramethylheptane-3,5-dione;yttrium. Typical hardware comprises an inductively coupled parallel-plate reactor fitted with direct liquid injection of the solid precursor sublimed at 170 °C [1].

ParameterRepresentative ValueReference
Precursor evaporation temperature170 °C [2]1
Chamber pressure133 Pa [1]4
Oxygen flow rate80 sccm [1]4
Substrate bias range−50 V to −175 V [1]4
Substrate temperature350 °C [1]4

Growth Rate and Film Density

Ion energy modulates both the sticking probability of ligand fragments and the densification rate of the nascent oxide. Key metrics are summarised below.

Bias (V)Growth rate (nm min⁻¹)Refractive index (632.8 nm)Carbon impurity (at %)Root-mean-square roughness (nm)Reference
−508.2 [1]1.83 [1]1.2 [1]1.3 [1]4
−1007.0 [1]1.78 [1]0.8 [1]1.5 [1]4
−1754.1 [1]1.70 [1]0.6 [1]2.1 [1]4

Structural Evolution

Glancing-angle X-ray diffraction reveals single-phase cubic yttrium oxide for all bias conditions [1]. Increasing negative bias lowers the (222) texture coefficient, signifying preferential re-sputtering of highly oriented nuclei and corroborating the reduced growth rates listed above.

Electrical Performance

Capacitance–voltage analysis on metal–insulator–semiconductor stacks shows permittivity values between 13 and 16 at 1 kHz, largely independent of bias, with flat-band voltage shifts <0.2 V [1]. The hysteresis reduction compared with thermal films is attributed to minimal hydroxyl incorporation.

Radical-Enhanced Atomic Layer Deposition for Low-Temperature Processing

Surface-Limited Growth Chemistry

Radical-enhanced atomic layer deposition decouples adsorption and oxidation by introducing remote oxygen radicals that abstract ligands from surface-anchored 2,2,6,6-tetramethylheptane-3,5-dione;yttrium fragments [3]. This permits deposition at 473 K—150 °C lower than thermal oxide formation.

MetricSaturation valueReference
Adsorption time for saturation7 minutes [3]25
Radical exposure time for saturation7 minutes [3]25
Growth per cycle (473–573 K)0.5 Å cycle⁻¹ [3]25
Activation energy (adsorption)41 kJ mol⁻¹ [4]37

Temperature-Dependent Impurity Reduction

Total carbon concentration drops sharply with increasing growth temperature, confirming efficient ligand elimination.

Temperature (K)Carbon (at %)Oxygen vacancies (at %)Reference
47324 [3]1.1 [3]25
5239 [5]0.8 [5]31
5734 [3]0.6 [3]25

Interface Quality

High-resolution transmission electron microscopy detects a <1 nm interfacial yttrium silicate layer [3], attributed to silicon oxidation during radical bombardment. Electrical leakage at 1 MV cm⁻¹ is 3.2 × 10⁻⁷ A cm⁻² [3], meeting complementary metal–oxide–semiconductor gate stack targets.

Supercritical Fluid Deposition Mechanisms

Process Thermodynamics

Supercritical carbon dioxide at 31 °C and 7.38 MPa possesses near-zero surface tension, enabling precursor dissolution and rapid penetration into high aspect ratio structures [6]. 2,2,6,6-tetramethylheptane-3,5-dione;yttrium dissolves readily due to its hydrophobic tert-butyl periphery [7].

PropertyMeasured valueReference
Solubility in supercritical carbon dioxide at 40 °C, 10 MPa17 mmol kg⁻¹ [7]40
Enthalpy of sublimation (solid precursor)151 kJ mol⁻¹ [8]12
Deposition activation enthalpy (peroxide route)54 kJ mol⁻¹ [7]40

Kinetic Findings

Tert-butyl peroxide generates tert-butoxyl radicals that cleave diketone ligands in situ.

Temperature (°C)Pressure (MPa)Average rate (Å min⁻¹)Film thickness after 30 minutes (nm)Carbon removal after 700 °C anneal (%)Reference
8014.487 [7]125 [7]95 [7]40
9015.866 [7]110 [7]93 [7]40
13022.754 [7]80 [7]96 [7]40

Microstructure and Post-Treatment

As-deposited films contain carbonate and hydroxide contaminants that vanish upon rapid thermal processing above 700 °C, yielding fully dense cubic yttrium oxide with root-mean-square roughness <0.6 nm [7]. Supercritical fluid deposition thus furnishes a solvent-free route to high-purity oxides on temperature-sensitive substrates.

Dates

Last modified: 08-15-2023

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